molecular formula C19H18N4O2 B2487379 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea CAS No. 2034577-84-7

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea

Cat. No. B2487379
CAS RN: 2034577-84-7
M. Wt: 334.379
InChI Key: JTKYUYHPDBFCAS-UHFFFAOYSA-N
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Description

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea is a chemical compound that can be synthesized through various chemical reactions. It belongs to the class of compounds known as ureas, which have wide-ranging applications in chemistry and biology due to their unique structural and functional properties.

Synthesis Analysis

The synthesis of related urea compounds involves multiple steps, including carbonylation reactions and substitution reactions. A typical synthesis might involve reacting an amine with an isocyanate to form the urea linkage. For instance, a one-step synthesis method for a similar urea compound utilized triphosgene for carbonylation, followed by the addition of an aniline derivative to generate the urea linkage with a yield of 72% (Sarantou & Varvounis, 2022).

Safety and Hazards

Most safety hazards in a urea plant involve a release of toxic ammonia of which 90% can occur suddenly, without any pre-warning . Other main safety hazards are crystallization risks, vibration risks, backflow risks, hydrogen explosion risks, ammonium carbamate corrosion risks and corrosion under insulation / atmospheric corrosion risks .

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(12-17)23-19(24)22-13-15-4-3-9-21-18(15)14-7-10-20-11-8-14/h2-12H,13H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKYUYHPDBFCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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